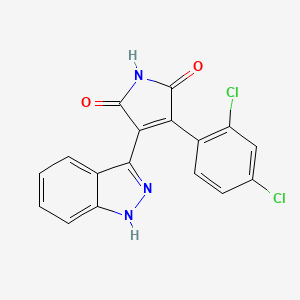
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an indazole moiety and substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the indazole ring. This intermediate can then undergo further reactions to introduce the pyrrole ring and achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione: Lacks the indazole moiety, which may result in different chemical and biological properties.
4-(1H-Indazol-3-yl)-1H-pyrrole-2,5-dione:
Uniqueness
The combination of the dichlorophenyl group, indazole moiety, and pyrrole ring in 3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione provides a unique structural framework that can interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
919766-44-2 |
|---|---|
Molecular Formula |
C17H9Cl2N3O2 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(1H-indazol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-8-5-6-9(11(19)7-8)13-14(17(24)20-16(13)23)15-10-3-1-2-4-12(10)21-22-15/h1-7H,(H,21,22)(H,20,23,24) |
InChI Key |
RYSKJYXVJMMBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















